(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid
(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid
Brand Name:
Vulcanchem
CAS No.:
220352-36-3
VCID:
VC20890980
InChI:
InChI=1S/C10H8F2O2/c11-8-2-1-5(3-9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H,13,14)/t6-,7+/m0/s1
SMILES:
C1C(C1C(=O)O)C2=CC(=C(C=C2)F)F
Molecular Formula:
C10H8F2O2
Molecular Weight:
198.17 g/mol
(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid
CAS No.: 220352-36-3
Cat. No.: VC20890980
Molecular Formula: C10H8F2O2
Molecular Weight: 198.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 220352-36-3 |
|---|---|
| Molecular Formula | C10H8F2O2 |
| Molecular Weight | 198.17 g/mol |
| IUPAC Name | (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid |
| Standard InChI | InChI=1S/C10H8F2O2/c11-8-2-1-5(3-9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H,13,14)/t6-,7+/m0/s1 |
| Standard InChI Key | CSLVZAGSOJLXCT-NKWVEPMBSA-N |
| Isomeric SMILES | C1[C@H]([C@@H]1C(=O)O)C2=CC(=C(C=C2)F)F |
| SMILES | C1C(C1C(=O)O)C2=CC(=C(C=C2)F)F |
| Canonical SMILES | C1C(C1C(=O)O)C2=CC(=C(C=C2)F)F |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator